molecular formula C18H23ClFNO2 B5328055 2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride

2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride

Cat. No. B5328055
M. Wt: 339.8 g/mol
InChI Key: BYYMMTRGXIZACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride, also known as FLB-463, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. FLB-463 is a selective antagonist for the lysophosphatidic acid receptor 1 (LPAR1), which is involved in various physiological processes, including cell proliferation, migration, and survival.

Mechanism of Action

2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride is a selective antagonist for the LPAR1 receptor, which is involved in various physiological processes, including cell proliferation, migration, and survival. By blocking the LPAR1 receptor, this compound can inhibit the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the migration of cancer cells, reduce inflammation and fibrosis in lung injury, and reduce the severity of liver injury in a mouse model of liver disease. This compound has also been shown to reduce blood pressure in hypertensive rats, suggesting that it could be a potential treatment for hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride in lab experiments is its selectivity for the LPAR1 receptor, which allows for more specific targeting of downstream signaling pathways. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and limitations.

Future Directions

There are several potential future directions for research on 2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride. One direction could be to investigate its potential as an anti-cancer agent in clinical trials. Another direction could be to investigate its potential as a treatment for lung diseases, such as pulmonary fibrosis. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations.

Synthesis Methods

2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride can be synthesized using a multistep process, starting with the reaction of 4-fluorobenzyl alcohol with 3-bromoanisole to form 3-[(4-fluorobenzyl)oxy]anisole. This intermediate is then reacted with 3-aminobenzyl alcohol to form 2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol. The final step involves the addition of hydrochloric acid to form this compound hydrochloride.

Scientific Research Applications

2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound could inhibit the migration of cancer cells in vitro and in vivo, suggesting that it could be a potential anti-cancer agent. Another study found that this compound could reduce inflammation and fibrosis in a mouse model of lung injury, suggesting that it could be a potential treatment for lung diseases.

properties

IUPAC Name

2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2.ClH/c1-18(2,13-21)20-11-15-4-3-5-17(10-15)22-12-14-6-8-16(19)9-7-14;/h3-10,20-21H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYMMTRGXIZACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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